4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide typically involves the following steps :
Formation of Quinoxaline Core: The quinoxaline core is synthesized by condensing o-phenylenediamine with a diketone, such as methylglyoxal, under acidic conditions.
Acetylation: The resulting quinoxaline derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Amidation: The acetylated quinoxaline is reacted with 4-aminobenzamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of various cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound targets bacterial enzymes and proteins, disrupting their normal function and leading to cell death.
Pathways Involved: In cancer cells, it inhibits key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
4-{[(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl]amino}benzamide can be compared with other quinoxaline derivatives :
Similar Compounds: Quinoxaline-2-carboxamide, 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide.
Uniqueness: Unlike other quinoxaline derivatives, this compound has a unique benzamide moiety that enhances its biological activity and specificity towards certain molecular targets.
Properties
Molecular Formula |
C18H16N4O3 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
4-[[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]amino]benzamide |
InChI |
InChI=1S/C18H16N4O3/c1-11-18(25)22(15-5-3-2-4-14(15)20-11)10-16(23)21-13-8-6-12(7-9-13)17(19)24/h2-9H,10H2,1H3,(H2,19,24)(H,21,23) |
InChI Key |
NCAQLXPXQPHYSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.